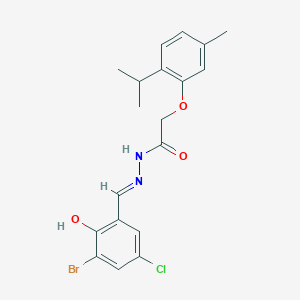![molecular formula C20H26N2O2 B6063503 2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6063503.png)
2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as benzylpiperazine phenol (BPP) and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BPP is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. BPP has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects such as reducing inflammation, protecting against oxidative stress-induced cell damage, and inducing apoptosis in cancer cells. BPP has also been shown to have a neuroprotective effect against glutamate-induced excitotoxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
BPP has several advantages for lab experiments such as its stability, solubility in water and organic solvents, and low toxicity. However, its limited availability and high cost may be a limitation for some researchers.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of BPP and its potential therapeutic applications. Future studies could focus on the development of BPP derivatives with improved pharmacological properties and the evaluation of their efficacy in animal models of inflammation and cancer. In addition, the neuroprotective effects of BPP could be further investigated in vivo.
Synthesemethoden
The synthesis of BPP involves the reaction of 4-benzyl-1-piperazinecarboxylic acid with 2-(hydroxyethyl)phenol in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BPP has been studied for its potential therapeutic applications such as anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. BPP has also been shown to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, BPP has been studied for its potential anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
2-[[4-benzyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-13-10-19-16-21(15-18-8-4-5-9-20(18)24)11-12-22(19)14-17-6-2-1-3-7-17/h1-9,19,23-24H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIKEANVAXQMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2O)CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-Benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)
![1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6063500.png)
![1-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6063508.png)
![4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B6063516.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063521.png)
